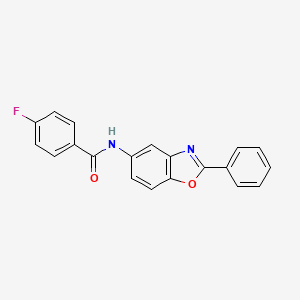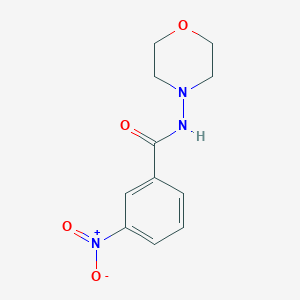
3-(methylthio)-N-(4-nitrobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylthio)-N-(4-nitrobenzyl)aniline is a chemical compound that belongs to the group of anilines. It is a yellow crystalline powder with a molecular formula of C14H14N2O2S. This compound has gained significant attention in scientific research due to its various applications in the field of chemistry and biology.
作用机制
The mechanism of action of 3-(methylthio)-N-(4-nitrobenzyl)aniline is not fully understood. However, studies have shown that the compound interacts with metal ions through coordination bonds. The nitro group in the compound acts as an electron-withdrawing group, which enhances the fluorescence intensity upon binding to metal ions. The methylthio group also plays a role in the binding of the compound to metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-N-(4-nitrobenzyl)aniline have not been extensively studied. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. The compound has also been shown to be stable under physiological conditions, making it a suitable candidate for biological applications.
实验室实验的优点和局限性
One of the main advantages of 3-(methylthio)-N-(4-nitrobenzyl)aniline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. Additionally, the compound is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in aqueous environments.
未来方向
There are several future directions for the research on 3-(methylthio)-N-(4-nitrobenzyl)aniline. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic molecules with potential applications in the fields of medicine and materials science. Further studies could also be conducted to investigate the biochemical and physiological effects of this compound in more detail.
In conclusion, 3-(methylthio)-N-(4-nitrobenzyl)aniline is a valuable compound with various applications in scientific research. Its high selectivity and sensitivity towards metal ions make it a valuable tool for metal ion detection in biological and environmental samples. Further research on this compound could lead to the development of new fluorescent probes and organic molecules with potential applications in the fields of medicine and materials science.
合成方法
The synthesis of 3-(methylthio)-N-(4-nitrobenzyl)aniline involves the reaction of 4-nitrobenzyl chloride with 3-(methylthio)aniline in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and produces the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(methylthio)-N-(4-nitrobenzyl)aniline has several applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological and environmental samples. Additionally, this compound is used as a building block for the synthesis of various organic molecules, including dyes and pharmaceuticals.
属性
IUPAC Name |
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-14-4-2-3-12(9-14)15-10-11-5-7-13(8-6-11)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSCMKJFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462912 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)